molecular formula C7H12Cl2IN3 B6224361 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers CAS No. 2763777-45-1

3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers

Cat. No.: B6224361
CAS No.: 2763777-45-1
M. Wt: 336
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Description

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with an iodine atom and a cyclobutane ring containing an amine group, both of which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-iodo-1H-pyrazole and cyclobutanone.

  • Reaction Steps:

    • Formation of Cyclobutylamine: Cyclobutanone is first converted to cyclobutylamine through reductive amination.

    • Coupling Reaction: The cyclobutylamine is then coupled with 4-iodo-1H-pyrazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

  • Purification: The resulting product is purified to obtain the dihydrochloride salt form.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of reaction conditions such as temperature, pressure, and catalyst concentration.

  • Continuous Flow Chemistry: This method can be employed to enhance efficiency and yield, providing a continuous production process.

Types of Reactions:

  • Oxidation: The iodine atom in the pyrazole ring can undergo oxidation to form iodine-containing derivatives.

  • Reduction: The amine group can be reduced to form secondary or tertiary amines.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Palladium catalysts and various nucleophiles are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Iodine-containing derivatives such as iodo-pyrazoles.

  • Reduction Products: Secondary or tertiary amines.

  • Substitution Products: Alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of pyrazole derivatives in biological systems. Medicine: Industry: It is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • 3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride: Similar structure but lacks the iodine atom.

  • 4-Iodo-1H-pyrazole: Contains the iodine atom but lacks the cyclobutane ring.

Uniqueness: The presence of both the iodine atom and the cyclobutane ring in 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride provides unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

2763777-45-1

Molecular Formula

C7H12Cl2IN3

Molecular Weight

336

Purity

95

Origin of Product

United States

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